Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside
CAS No.:
Cat. No.: VC15803569
Molecular Formula: C23H28O7S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28O7S |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1 |
| Standard InChI Key | RLMTZCLXZGAZDY-AZCFJWIISA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an α-L-rhamnopyranoside core, a deoxy sugar with a methyl group at the C6 position. Key substituents include:
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A 3-O-benzyl group providing steric protection for the C3 hydroxyl.
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A 2-O-p-toluenesulfonyl (tosyl) group acting as a leaving group for subsequent nucleophilic substitutions.
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An allyl glycoside at the anomeric position, enabling further functionalization via thiol-ene or oxidation reactions.
The IUPAC name, , reflects its stereochemical complexity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 940274-22-6 |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to acidic hydrolysis |
The tosyl group’s electron-withdrawing nature enhances the reactivity of the C2 position, making it susceptible to displacement by nucleophiles such as azides or amines .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with L-rhamnose, which undergoes sequential protection and derivatization:
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Benzylation: Selective protection of the C3 hydroxyl using benzyl bromide in the presence of a base (e.g., NaH).
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Tosylation: Reaction of the C2 hydroxyl with p-toluenesulfonyl chloride under controlled conditions to install the tosyl group.
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Allylation: Introduction of the allyl group at the anomeric center via Fischer glycosidation or Koenigs-Knorr methods.
Analytical Characterization
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NMR Spectroscopy: and NMR confirm regioselective substitutions. Key signals include:
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Allyl protons: δ 5.8–6.0 ppm (m, 1H, CH=CH–).
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Tosyl aromatic protons: δ 7.3–7.8 ppm (d, 4H, Ar–H).
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Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 449.15 [M+H].
Applications in Biomedical Research
Glycosylation Studies
The compound’s tosyl group serves as a versatile handle for constructing glycosidic linkages. For example, nucleophilic displacement at C2 enables the synthesis of 2-amino-2-deoxy derivatives, which are precursors to bioactive aminoglycosides .
Drug Discovery
While direct therapeutic applications remain underexplored, structural analogs have shown:
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Antimicrobial Activity: Modified rhamnosides inhibit bacterial cell wall synthesis .
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Anti-inflammatory Effects: Glycoside derivatives modulate Toll-like receptor signaling .
Future Directions and Challenges
Despite its utility, limitations persist:
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Stereochemical Complexity: Multi-step synthesis necessitates advanced purification techniques.
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Bioavailability: The allyl group’s metabolic instability may limit in vivo applications.
Ongoing research aims to streamline synthetic protocols and explore novel derivatives for targeted drug delivery systems .
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